Bicyclo[4.1.0]heptane-1-carboxylic acid chemical structure properties
Bicyclo[4.1.0]heptane-1-carboxylic acid chemical structure properties
Topic: Bicyclo[4.1.0]heptane-1-carboxylic Acid: Chemical Structure, Synthesis, and Pharmacophore Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
Bicyclo[4.1.0]heptane-1-carboxylic acid (CAS 96259-65-3) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere for phenyl and cyclohexyl moieties. Its unique structural features—specifically the fusion of a cyclopropane ring to a cyclohexane chair—impart distinct steric and electronic properties that modulate receptor binding affinity and metabolic stability. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and utility in structure-activity relationship (SAR) campaigns, particularly in the design of metabotropic glutamate receptor (mGluR) ligands.
Physicochemical Characterization
The bicyclo[4.1.0]heptane system, often referred to as norcarane , exists almost exclusively in a cis-fused conformation due to the prohibitive ring strain associated with a trans-fusion in a seven-membered bicyclic framework.[1]
Structural Parameters
| Property | Value / Description |
| IUPAC Name | Bicyclo[4.1.0]heptane-1-carboxylic acid |
| Common Name | 1-Norcaranecarboxylic acid |
| CAS Number | 96259-65-3 |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Stereochemistry | cis-fused (bridgehead hydrogens/substituents are syn) |
| Ring Conformation | Modified Half-Chair / Boat hybrid |
Electronic & Solubility Profile
-
pKa (Predicted): ~4.7 – 4.8. The cyclopropane ring exerts an electron-withdrawing inductive effect (-I) due to the higher s-character of the cyclopropyl carbon orbitals, making the acid slightly stronger than cyclohexanecarboxylic acid (pKa ~4.9).
-
LogP (Predicted): 1.7 ± 0.[2]2. The scaffold is lipophilic but maintains reasonable aqueous solubility as a salt.
-
Bioisosterism: The C1-C6 bond length (1.51 Å) and the angle of the cyclopropane ring allow this scaffold to mimic the ortho-substitution pattern of a phenyl ring while eliminating aromaticity-related metabolic liabilities (e.g., arene oxide formation).
Synthetic Methodologies
The synthesis of the 1-carboxylic acid derivative requires regio- and stereoselective construction of the cyclopropane ring at the tetrasubstituted bridgehead carbon.
Primary Route: Simmons-Smith Cyclopropanation
The most robust method involves the cyclopropanation of ethyl 1-cyclohexenecarboxylate using a zinc-carbenoid species. This reaction is stereospecific, preserving the alkene geometry, and is generally directed by the proximal ester group.
Mechanism & Workflow: The reaction proceeds via a "butterfly-type" transition state where the zinc carbenoid coordinates with the ester carbonyl, directing the methylene delivery to the same face (syn-direction).
Figure 1: Synthetic pathway via Simmons-Smith cyclopropanation followed by ester hydrolysis.
Alternative Route: Corey-Chaykovsky Reaction
Reaction of the unsaturated ester with dimethylsulfoxonium methylide. While effective, this route can sometimes yield lower diastereoselectivity compared to the zinc-directed Simmons-Smith protocol due to the lack of strong coordination with the ester group.
Reactivity & Stability Profile
Cyclopropane Ring Strain
The bicyclo[4.1.0] system possesses significant ring strain (~27 kcal/mol).
-
Acid Sensitivity: Under strongly acidic conditions (e.g., conc. H₂SO₄ or HCl), the cyclopropane ring is prone to opening, typically generating a tertiary carbocation at the bridgehead which rearranges to a cycloheptene or methyl-cyclohexene derivative.
-
Thermal Stability: The scaffold is thermally stable up to ~150°C, making it suitable for standard organic workups and purification techniques.
Metabolic Stability
Unlike phenyl rings, which are susceptible to CYP450-mediated hydroxylation, the bicyclo[4.1.0]heptane scaffold is metabolically robust. The lack of aromaticity prevents the formation of toxic quinone-imine metabolites, a common issue in aniline-based drugs.
Medicinal Chemistry Applications
Conformational Restriction in Glutamate Analogs
This scaffold is extensively used to design conformationally constrained analogs of glutamate. By locking the glutamate backbone into a specific orientation, researchers can selectively target mGluR subtypes.
-
Mechanism: The rigid bicyclic core prevents free rotation of the carboxylic acid, forcing the ligand to adopt a bioactive conformation that fits specific receptor pockets (e.g., mGluR2/3 agonists).
Bioisosteric Replacement Strategy
The following logic flow illustrates how the scaffold is applied to improve drug-like properties (DMPK).
Figure 2: Strategic application of the bicyclo[4.1.0]heptane scaffold in lead optimization.
Experimental Protocol: Synthesis of Bicyclo[4.1.0]heptane-1-carboxylic Acid
Objective: Synthesis of the target acid from ethyl 1-cyclohexenecarboxylate.
Step 1: Cyclopropanation (Simmons-Smith)
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask under Argon.
-
Reagents: Add Zn-Cu couple (1.5 g, 23 mmol) and anhydrous diethyl ether (30 mL).
-
Activation: Add a crystal of iodine to activate the zinc.
-
Addition: Add diiodomethane (CH₂I₂, 1.0 mL, 12.4 mmol) dropwise. Reflux for 30 mins to generate the carbenoid.
-
Substrate: Cool to RT. Add ethyl 1-cyclohexenecarboxylate (1.54 g, 10 mmol) in ether (5 mL) slowly.
-
Reaction: Reflux for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated NH₄Cl (cold). Filter off zinc residues. Extract with ether (3x). Wash organics with NaHCO₃, brine, and dry over MgSO₄.
-
Purification: Flash chromatography (SiO₂) to yield the ester.
Step 2: Hydrolysis
-
Dissolution: Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and Water.
-
Base: Add LiOH·H₂O (3.0 eq).
-
Conditions: Stir at 60°C for 4 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.
-
Product: Concentrate in vacuo to yield Bicyclo[4.1.0]heptane-1-carboxylic acid as a white crystalline solid. Recrystallize from Hexane/EtOAc if necessary.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link
-
Wessjohann, L. A., et al. (2003). Cyclopropanation with Zinc Carbenoids: The Simmons-Smith Reaction. Chemical Reviews. Link
-
Pellicciari, R., et al. (1996). Metabotropic Glutamate Receptor Ligands: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). Bicyclo[4.1.0]heptane-1-carboxylic acid.[2] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
